An In-depth Technical Guide to the Synthesis of 4-Chloro-6-nitroquinazolin-7-amine
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-nitroquinazolin-7-amine
This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 4-Chloro-6-nitroquinazolin-7-amine, a key intermediate in the development of targeted therapeutics. The synthesis is presented as a multi-step process, beginning with a commercially available substituted anthranilic acid and proceeding through the core quinazolinone formation, regioselective nitration, subsequent chlorination, and concluding with a nucleophilic aromatic substitution to install the final amine functionality.
The narrative is structured to provide not only a step-by-step protocol but also to elucidate the mechanistic rationale behind the choice of reagents and reaction conditions, thereby offering a deeper understanding of the transformation at each stage. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of heterocyclic chemistry and drug discovery.
Strategic Overview of the Synthesis
The synthesis of 4-Chloro-6-nitroquinazolin-7-amine is a multi-stage process that leverages fundamental reactions in heterocyclic chemistry. The overall strategy involves the construction of the quinazoline core, followed by a series of functional group interconversions to arrive at the target molecule. The chosen pathway is designed for efficiency and scalability, utilizing readily available starting materials.
The synthesis commences with the cyclization of 2-amino-4-fluorobenzoic acid to form the foundational 7-fluoroquinazolin-4(3H)-one ring system. This is followed by a regioselective nitration at the 6-position, a critical step that is directed by the existing substituents on the benzene ring. The subsequent transformation of the 4-hydroxyl group to a chloro group sets the stage for the final amination. The concluding step involves a nucleophilic aromatic substitution (SNAr) at the 7-position, where the fluoro group is displaced by an amine. The electron-withdrawing effect of the adjacent nitro group at the 6-position is crucial for the activation of the C-F bond, facilitating this key transformation.
Caption: Overall synthetic workflow for 4-Chloro-6-nitroquinazolin-7-amine.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one
The initial step involves the condensation of 2-amino-4-fluorobenzoic acid with formamide to construct the pyrimidinone ring of the quinazoline system. This reaction, known as the Niementowski quinazoline synthesis, is a reliable method for the formation of 4-hydroxyquinazolines.
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Protocol:
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A mixture of 2-amino-4-fluorobenzoic acid (1 equivalent) and formamide (approximately 10-15 equivalents) is heated to reflux at 160 °C.[1][2]
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and water is added to precipitate the product.
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The solid is collected by filtration, washed with water, and dried to yield 7-fluoroquinazolin-4(3H)-one.
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Expertise & Causality: Formamide serves as both the solvent and the source of the C2 carbon atom of the quinazoline ring. The high reaction temperature is necessary to drive the cyclization and dehydration steps. The use of a significant excess of formamide ensures the reaction proceeds to completion. This method is often preferred for its operational simplicity and avoidance of more complex reagents.[1][3]
Step 2: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one
The subsequent step is the regioselective nitration of the quinazolinone core. The electron-donating character of the nitrogen atom at position 1 and the activating effect of the fused benzene ring direct the electrophilic substitution to the 6- and 8-positions. Under controlled conditions, the 6-nitro isomer is the major product.
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Protocol:
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7-Fluoroquinazolin-4(3H)-one (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C.[1]
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Fuming nitric acid is added dropwise while maintaining the low temperature.
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The reaction mixture is then allowed to warm to 30 °C and stirred for a designated period.[1]
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The reaction is quenched by carefully pouring the mixture onto crushed ice, leading to the precipitation of the nitrated product.
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The precipitate is filtered, washed with water until the filtrate is neutral, and dried to afford 7-fluoro-6-nitroquinazolin-4(3H)-one.
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Trustworthiness & Validation: The control of temperature during the addition of nitric acid is critical to prevent over-nitration and the formation of undesired side products. The purity of the product can be readily assessed by its melting point and spectroscopic methods (NMR, IR). The regiochemistry of nitration is a well-established precedent in quinazoline chemistry.[1][2]
Step 3: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline
The conversion of the 4-hydroxyl group to a chloro group is a pivotal step, as it introduces a leaving group necessary for subsequent nucleophilic substitution reactions in the synthesis of many kinase inhibitors.
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Protocol:
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A mixture of 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equivalent), thionyl chloride (SOCl₂) (approximately 10-20 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) is heated to 100 °C.[1]
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The reaction is refluxed until the starting material is consumed, as indicated by TLC.
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Excess thionyl chloride is removed under reduced pressure.
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Toluene may be added and co-evaporated to ensure the complete removal of residual SOCl₂.[1]
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The crude product, 4-chloro-7-fluoro-6-nitroquinazoline, is typically a solid that can be used in the next step without extensive purification.
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Authoritative Grounding: The use of thionyl chloride in the presence of catalytic DMF is a standard and highly effective method for the chlorination of hydroxyl groups on heterocyclic systems.[1] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination. The product of this reaction is known to be a highly reactive intermediate.[1]
Step 4: Synthesis of 4-Chloro-6-nitroquinazolin-7-amine
The final step is the selective displacement of the 7-fluoro group with an amine. This nucleophilic aromatic substitution (SNAr) is facilitated by the presence of the strongly electron-withdrawing nitro group at the 6-position, which stabilizes the intermediate Meisenheimer complex.
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Protocol:
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4-Chloro-7-fluoro-6-nitroquinazoline (1 equivalent) is dissolved in a suitable solvent such as ethanol or DMF.
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A solution of ammonia in the chosen solvent (or aqueous ammonia) is added in excess.
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The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures may be required) and monitored by TLC.
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Upon completion, the product may precipitate from the reaction mixture or can be isolated by solvent evaporation followed by purification, typically by recrystallization or column chromatography.
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Expertise & Causality: The C-F bond at the 7-position is more susceptible to nucleophilic attack than the C-Cl bond at the 4-position in this specific substrate under these conditions, although careful control of reaction conditions is necessary to ensure selectivity. The choice of solvent and temperature can influence the reaction rate and selectivity. The use of a large excess of the ammonia source drives the reaction to completion. This type of transformation is a cornerstone in the synthesis of many substituted quinazolines.[4][5]
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-Amino-4-fluorobenzoic acid | 7-Fluoroquinazolin-4(3H)-one | Formamide | High |
| 2 | 7-Fluoroquinazolin-4(3H)-one | 7-Fluoro-6-nitroquinazolin-4(3H)-one | Fuming HNO₃, H₂SO₄ | ~85%[1] |
| 3 | 7-Fluoro-6-nitroquinazolin-4(3H)-one | 4-Chloro-7-fluoro-6-nitroquinazoline | SOCl₂, DMF (cat.) | High |
| 4 | 4-Chloro-7-fluoro-6-nitroquinazoline | 4-Chloro-6-nitroquinazolin-7-amine | NH₃ | Moderate-High |
Logical Relationships in the Synthesis
Caption: Logical flow of the synthetic transformations.
References
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Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Available at: [Link]
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Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]
-
Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Available at: [Link]
- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
-
A kind of synthetic method of 4-chloro-7-fluoro-6-nitroquinazoline - Patent CN-102702115-A. PubChem. Available at: [Link]
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
-
N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-NITROQUINAZOLIN-4-AMINE. Gsrs. Available at: [Link]
-
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available at: [Link]
-
Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS. Available at: [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. Available at: [Link]
-
CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline. Rlavie. Available at: [Link]
- A kind of intermediate 4-chloro-6-amino-7-hydroxyquinazoline required for the synthesis of tinib antineoplastic drugs and its preparation method. Google Patents.
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
